molecular formula C15H15N3OS B1228511 1-Benzoyl-4-(2-tolyl)thiosemicarbazide CAS No. 97524-30-6

1-Benzoyl-4-(2-tolyl)thiosemicarbazide

Cat. No.: B1228511
CAS No.: 97524-30-6
M. Wt: 285.4 g/mol
InChI Key: BQUBRSIEIZIXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(2-tolyl)thiosemicarbazide is a chemical compound designed for research and development purposes. It belongs to the class of 1,4-disubstituted thiosemicarbazides, which are recognized in scientific literature for their ability to coordinate with various metal ions, such as palladium(II) and platinum(II), to form complexes with potential biological activity . Studies on structurally analogous N(4)-tolyl thiosemicarbazones derived from 2-benzoylpyridine have demonstrated significant cytotoxic and anti-proliferative effects against certain human cancer cell lines, including epithelial carcinoma and leukemia cells, sometimes exceeding the potency of established chemotherapeutic agents like cisplatin . The core thiosemicarbazide structure is a subject of interest in medicinal chemistry research for its diverse pharmacological potential, which includes investigations into antitumor, antibacterial, and antiprotozoal properties . The mechanism of action for these compounds is often linked to their role as chelating agents, which can disrupt metal-dependent enzymatic processes in biological systems . Researchers value this compound as a versatile building block or precursor for synthesizing more complex molecules, including metal complexes and heterocyclic systems, for various experimental applications. This product is intended for research use only and is not for diagnostic or therapeutic use. The following table compares the available information on closely related compounds found in the search results with the target compound for this page:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97524-30-6

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

1-benzamido-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C15H15N3OS/c1-11-7-5-6-10-13(11)16-15(20)18-17-14(19)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19)(H2,16,18,20)

InChI Key

BQUBRSIEIZIXQE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2

Other CAS No.

97524-30-6

Synonyms

1-B-2-TTSC
1-benzoyl-4-(2-tolyl)thiosemicarbazide
1-benzoyl-4-(ortho-tolyl)thiosemicarbazide

Origin of Product

United States

Synthetic Methodologies for 1 Benzoyl 4 2 Tolyl Thiosemicarbazide and Its Derivatives

Established Synthetic Pathways for Acyl Thiosemicarbazides

The synthesis of acyl thiosemicarbazides, including 1-benzoyl-4-(2-tolyl)thiosemicarbazide, is predominantly achieved through the condensation reaction between an acid hydrazide and an appropriate isothiocyanate. This method is widely recognized for its efficiency and high yields. researchgate.netresearchgate.netmdpi.com

One of the most common and straightforward methods involves the reaction of benzoylhydrazide with 2-tolyl isothiocyanate. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and often requires heating under reflux to ensure completion. The nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate group leads to the formation of the thiosemicarbazide (B42300) backbone. mdpi.com

Another established pathway involves a multi-step process that begins with an aromatic amine. For instance, 4-aryl substituted thiosemicarbazides can be prepared from an aromatic amine by treatment with ammonium (B1175870) hydroxide (B78521), carbon disulfide, and sodium chloroacetate, followed by reaction with hydrazine hydrate. While more complex, this method offers versatility in the synthesis of various thiosemicarbazide analogues.

Furthermore, 1-acylthiosemicarbazides can be synthesized by heating carbohydrazides with ammonium thiocyanate (B1210189) in acetone. This method provides an alternative route to the desired products. researchgate.net The general synthetic scheme for the primary route is depicted below:

Scheme 1: General synthesis of 1-acyl-4-aryl thiosemicarbazides.

Optimized Synthesis of this compound

The optimized synthesis of this compound generally follows the established pathway of reacting benzoylhydrazide with 2-tolyl isothiocyanate, with specific conditions tailored to maximize yield and purity.

A typical optimized procedure involves dissolving equimolar amounts of benzoylhydrazide and 2-tolyl isothiocyanate in a solvent such as methyl alcohol. The reaction mixture is then heated to boiling under reflux for a period of 3 to 4 hours. The product often precipitates out of the solution upon cooling and can be isolated by filtration, followed by recrystallization from a suitable solvent like ethanol to afford the pure compound. mdpi.com Yields for this type of reaction are often high, frequently exceeding 80%. researchgate.net

The progress of the reaction can be monitored by thin-layer chromatography (TLC). The resulting this compound is typically a stable, crystalline solid.

Derivatization Strategies for Structural Modification of the this compound Scaffold

The this compound scaffold can be readily modified to introduce a variety of functional groups and heterocyclic systems, allowing for the fine-tuning of its chemical and biological properties.

Introduction of Aromatic and Heterocyclic Substituents

The introduction of various aromatic and heterocyclic substituents is typically achieved by utilizing substituted benzoylhydrazides or substituted aryl isothiocyanates in the primary synthesis. For example, by starting with different substituted benzoic acid hydrazides, a range of acyl-substituted thiosemicarbazides can be obtained. Similarly, employing a variety of aryl isothiocyanates allows for the introduction of diverse aromatic and heterocyclic moieties at the N-4 position of the thiosemicarbazide. nih.gov

This strategy has been successfully used to synthesize libraries of 1-acyl-4-aryl thiosemicarbazides with a wide array of substituents, including halogenated phenyl rings, nitrophenyl groups, and other heterocyclic systems. nih.gov

Cyclization Reactions to Form Heterocyclic Analogues (e.g., Thiadiazoles, Triazoles)

The thiosemicarbazide backbone of this compound is a versatile precursor for the synthesis of various five-membered heterocycles, most notably 1,3,4-thiadiazoles and 1,2,4-triazoles. The course of the cyclization reaction is highly dependent on the reaction conditions, particularly the pH of the medium.

Synthesis of 1,3,4-Thiadiazoles:

In the presence of an acidic catalyst, such as concentrated sulfuric acid or phosphorus oxychloride, this compound can undergo intramolecular cyclization to form 2-(benzoylamino)-5-(2-tolyl)-1,3,4-thiadiazole. This reaction proceeds through the dehydration of the thiosemicarbazide, leading to the formation of the thiadiazole ring. nih.govnih.gov

Synthesis of 1,2,4-Triazoles:

Conversely, treatment of this compound with a strong base, such as sodium hydroxide or potassium hydroxide, followed by heating, leads to the formation of 4-(2-tolyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.commdpi.com This intramolecular cyclization involves the elimination of a water molecule and results in the formation of the triazole ring.

The choice of cyclizing agent and reaction conditions allows for the selective synthesis of either the thiadiazole or the triazole derivative from the same thiosemicarbazide precursor, highlighting the synthetic utility of this scaffold. mdpi.comchemmethod.com

Advanced Spectroscopic and Structural Characterization of 1 Benzoyl 4 2 Tolyl Thiosemicarbazide

Vibrational Spectroscopic Analysis (FT-IR) for Functional Group Identification and Hydrogen Bonding Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in 1-Benzoyl-4-(2-tolyl)thiosemicarbazide. The vibrational frequencies of the key bonds provide a molecular fingerprint. In related thiosemicarbazide (B42300) structures, distinct bands corresponding to N-H, C=O (amide), and C=S (thione) groups are observed. mdpi.comnih.govnih.gov

The N-H stretching vibrations are particularly informative. Typically, three distinct N-H protons (N¹H, N²H, and N⁴H) exist in the thiosemicarbazide backbone. These protons give rise to absorption bands in the 3100-3400 cm⁻¹ region. For instance, in similar 1-benzoylthiosemicarbazide structures, N-H stretching bands have been identified around 3240 cm⁻¹, while NH₂ groups show symmetric and asymmetric stretches near 3418 cm⁻¹ and 3542 cm⁻¹, respectively. mdpi.com The presence of intramolecular hydrogen bonding, particularly between the C=O group and the N²-H proton, can cause a broadening and shifting of these bands to lower wavenumbers.

The carbonyl (C=O) stretching vibration of the benzoyl group is expected to produce a strong absorption band in the range of 1660-1690 cm⁻¹. In 1-benzoylthiosemicarbazide, this peak appears at 1684 cm⁻¹. mdpi.com The exact position is sensitive to the electronic environment and hydrogen bonding.

The thiocarbonyl (C=S) stretching vibration is typically found in the region of 1050-1250 cm⁻¹ and is often coupled with other vibrations, making it weaker and broader than the C=O band. For 1-benzoylthiosemicarbazide, a band at 1086 cm⁻¹ is attributed to this group. mdpi.com Aromatic C-H stretching vibrations from both the benzoyl and tolyl rings are expected above 3000 cm⁻¹, while characteristic aromatic ring skeletal vibrations (νC=C) appear in the 1450-1610 cm⁻¹ range. mdpi.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Notes
N-H Stretching 3100 - 3400 Multiple bands expected due to three different N-H protons. Position influenced by hydrogen bonding.
Aromatic C-H Stretching 3000 - 3100 From benzoyl and tolyl rings.
Aliphatic C-H Stretching 2850 - 2960 From the tolyl -CH₃ group.
C=O Stretching (Amide I) 1660 - 1690 Strong absorption.
Aromatic C=C Skeletal Vibrations 1450 - 1610 Multiple bands characteristic of the phenyl and tolyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides definitive evidence for the structural connectivity and chemical environment of atoms in this compound.

The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, is expected to show distinct signals for all unique protons in the molecule. The three N-H protons are anticipated to appear as separate, broad singlets at the downfield end of the spectrum (δ 9.0-11.0 ppm) due to their acidic nature and the deshielding effects of adjacent carbonyl and thiocarbonyl groups. nih.govmdpi.com In closely related structures, these signals have been assigned to NH-Ph (δ ~9.4 ppm), NHCS (δ ~9.7 ppm), and NHCO (δ ~10.4 ppm). nih.gov

The aromatic protons of the benzoyl and 2-tolyl groups will resonate in the δ 7.0-8.0 ppm region. The five protons of the benzoyl ring will exhibit a complex multiplet pattern, while the four protons of the ortho-substituted tolyl ring will show a distinct set of multiplets. juniv.edu The methyl (-CH₃) protons of the tolyl group are expected to produce a sharp singlet further upfield, typically around δ 2.3-2.4 ppm. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N¹-H (CO-NH) ~10.4 Singlet 1H
N²-H (NH-NH) ~9.4 Singlet 1H
N⁴-H (NH-tolyl) ~9.7 Singlet 1H
Benzoyl-H 7.5 - 8.0 Multiplet 5H
Tolyl-H 7.1 - 7.4 Multiplet 4H

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The thiocarbonyl carbon (C=S) is the most deshielded, typically appearing in the range of δ 175-185 ppm. nih.govmdpi.com For example, the C=S carbon in 1,2-dibenzoylthiosemicarbazide is found at δ 183.7 ppm. mdpi.com The carbonyl carbon (C=O) of the benzoyl group is also found significantly downfield, generally between δ 165-172 ppm. mdpi.com

The aromatic carbons of the benzoyl and tolyl rings resonate in the δ 120-140 ppm region. libretexts.org The quaternary carbons to which the functional groups are attached will show distinct chemical shifts. The methyl carbon of the tolyl group is expected to appear at the upfield end of the spectrum, around δ 15-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm)
C=S 175 - 185
C=O 165 - 172
Aromatic C (Benzoyl & Tolyl) 120 - 140

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the aromatic proton signals to their corresponding carbon atoms in both the benzoyl and tolyl rings, and to confirm the assignment of the tolyl methyl proton to its carbon signal.

¹H-¹⁵N HMBC: Given the presence of three distinct nitrogen atoms, ¹H-¹⁵N HMBC spectroscopy can be employed to assign the nitrogen chemical shifts and confirm proton-nitrogen connectivities, providing a complete picture of the thiosemicarbazide backbone. mdpi.com

Mass Spectrometric Techniques for Molecular Weight Confirmation and Fragmentation Analysis (e.g., GC-MS, ESI-MS, FAB(+)-MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₅H₁₅N₃OS), the expected exact mass would confirm its elemental composition.

Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. Key fragmentation pathways would likely involve the cleavage of the amide and thioamide bonds. Common fragments anticipated in the mass spectrum include:

The benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often a very stable and abundant fragment. mdpi.com

A fragment corresponding to the 2-tolyl isothiocyanate cation ([CH₃C₆H₄NCS]⁺) or related ions.

Cleavage of the N-N bond, leading to various smaller fragments.

Loss of small neutral molecules like H₂O, CO, or SH. mdpi.com

Analysis of these fragmentation patterns allows for the step-by-step reconstruction of the molecular structure, corroborating the data from NMR and IR spectroscopy. raco.cat

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's chromophoric systems. The spectrum of this compound is expected to be dominated by absorptions from the benzoyl and tolyl aromatic rings, as well as the thiocarbonyl and carbonyl groups.

Typically, two main types of electronic transitions are observed in such compounds:

π → π transitions:* These are high-intensity absorptions associated with the conjugated π-electron systems of the aromatic rings and the C=O and C=S double bonds. These are expected to appear at shorter wavelengths, typically in the 250-320 nm range. researchgate.net

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the S, O, or N atoms) to an anti-bonding π* orbital. These transitions occur at longer wavelengths, often overlapping with the π → π* bands or appearing as a shoulder on a more intense peak. researchgate.netresearchgate.net

The solvent can influence the position of these absorption maxima (solvatochromism), providing further insight into the nature of the electronic transitions.

Table 4: Predicted UV-Vis Absorption Bands for this compound

Transition Type Predicted Wavelength (λmax, nm) Associated Chromophore
π → π* ~250 - 320 Aromatic rings, C=O, C=S

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Intramolecular Tautomerism and Conformational Preferences

In the solid state, thiosemicarbazide derivatives can exist in different tautomeric forms, primarily the thione and thiol forms. However, crystallographic studies of similar compounds consistently show the predominance of the thione tautomer. It is therefore highly probable that this compound also crystallizes in the thione form.

The conformation of the molecule is largely determined by the rotation around several key single bonds. The orientation of the benzoyl and 2-tolyl groups relative to the thiosemicarbazide core is of particular interest. In analogous structures, the molecule often adopts a non-planar conformation. For instance, in a related compound, 1-benzoyl-3-(4-fluorophenyl)thiourea, the dihedral angles between the central thiourea (B124793) group and the phenyl and fluorobenzene (B45895) rings are significant, indicating a twisted structure. nih.gov It is expected that the steric hindrance from the ortho-methyl group on the tolyl substituent in this compound would lead to a considerable dihedral angle between the tolyl ring and the thiosemicarbazide plane.

A common feature in the crystal structures of N-acylthiourea and related derivatives is the formation of an intramolecular hydrogen bond. nih.gov This typically occurs between the N-H proton of the thiourea moiety and the carbonyl oxygen atom of the benzoyl group, forming a stable six-membered ring (an S(6) motif). nih.govnih.gov This interaction significantly influences the conformation of the benzoyl group with respect to the rest of the molecule.

Table 1: Expected Torsion Angles in this compound Based on Analogous Structures

Torsion AngleDescriptionExpected Value (°)
O=C-N-NDefines the orientation of the benzoyl groupNear 180° (trans)
C-N-N-CDescribes the planarity of the thiosemicarbazide backboneVariable, often deviating from planarity
N-N-C=SDefines the orientation of the thione groupNear 180° (trans)
N-C-C(tolyl)-C(tolyl)Defines the twist of the tolyl ringSignificantly non-zero due to steric hindrance

Intermolecular Interactions and Crystal Packing

The way individual molecules of this compound pack in the crystal lattice is governed by a network of intermolecular interactions. Hydrogen bonding is expected to play a dominant role in the supramolecular assembly. Based on studies of similar compounds, intermolecular N-H···S hydrogen bonds are a recurring motif. In these interactions, the N-H groups of the thiosemicarbazide core act as hydrogen bond donors, while the sulfur atom of the thione group on a neighboring molecule acts as the acceptor. These interactions often lead to the formation of centrosymmetric dimers, creating characteristic ring motifs such as R²₂(8).

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorCommon Motifs
Hydrogen BondN-HS=CR²₂(8) dimers
Hydrogen BondN-HO=CChains or sheets
Weak Hydrogen BondC-H (aromatic/methyl)O=CExtended networks
Weak Hydrogen BondC-H (aromatic/methyl)S=CExtended networks
π-π StackingBenzoyl ringTolyl ring / Benzoyl ringOffset or parallel-displaced stacks

Coordination Chemistry of 1 Benzoyl 4 2 Tolyl Thiosemicarbazide As a Ligand

Chelation Behavior and Donor Atom Preferences of Thiosemicarbazide (B42300) Ligands (e.g., S, N, O)

Thiosemicarbazide and its derivatives, such as 1-Benzoyl-4-(2-tolyl)thiosemicarbazide, are versatile chelating agents in coordination chemistry due to the presence of multiple potential donor atoms. nih.gov These ligands possess a flexible backbone with nitrogen and sulfur atoms that can readily form stable complexes with a wide array of metal ions. nih.govresearchgate.net The primary donor sites are the sulfur atom of the thiocarbonyl group (C=S) and the hydrazinic nitrogen atom (N2). researchgate.netjocpr.com

The coordination behavior is heavily influenced by the ligand's ability to exist in thione and thiol tautomeric forms. nih.gov In the solid state and in neutral solutions, the ligand typically exists in the thione form. Upon complexation, it can coordinate as a neutral molecule or, more commonly, undergo deprotonation to act as an anionic ligand. nih.govnih.gov

The most prevalent coordination mode for thiosemicarbazone-type ligands is as a bidentate N,S donor, where the metal ion binds to the imine or hydrazinic nitrogen and the sulfur atom, forming a stable five- or four-membered chelate ring. nih.govacs.org In the case of 1-benzoyl-substituted thiosemicarbazides, the carbonyl oxygen atom introduces an additional potential donor site. This allows for tridentate O,N,S coordination, where the ligand binds through the carbonyl oxygen, a hydrazinic nitrogen, and the sulfur atom. nih.gov The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH), the stoichiometry of the complex, and the steric and electronic effects of the substituents on the thiosemicarbazide backbone. researchgate.netacs.org

Electronic and Magnetic Properties of Metal Complexes Derived from this compound

The electronic and magnetic properties of the metal complexes are dictated by the central metal ion and its coordination environment.

Magnetic Susceptibility: Magnetic moment measurements help determine the number of unpaired electrons and thus the spin state and geometry of the complex.

Complexes of d¹⁰ ions like Zn(II) and d⁸ square planar ions like Pd(II) are diamagnetic (S=0). acs.org

Cu(II) complexes (d⁹) are paramagnetic with one unpaired electron, typically exhibiting magnetic moments around 1.80-2.10 B.M. researchgate.net

High-spin octahedral Ni(II) complexes (d⁸) are paramagnetic with two unpaired electrons, while octahedral Co(II) complexes (d⁷) are paramagnetic with three unpaired electrons. nih.gov

Electronic Properties: The electronic spectra (UV-Vis) provide insight into the electronic structure.

d-d Transitions: For paramagnetic complexes, weak absorption bands in the visible or near-IR region correspond to d-d electronic transitions. The position and number of these bands are characteristic of the coordination geometry (e.g., octahedral vs. tetrahedral). researchgate.net

Charge Transfer Bands: Intense bands, usually in the UV or high-energy visible region, are often due to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer transitions. acs.org

The table below shows representative electronic and magnetic data for Cu(II) complexes with the analogous N(4)-tolyl-2-benzoylpyridine thiosemicarbazone ligands, which offer insight into the expected properties for complexes of this compound.

Data sourced from a study on N(4)-tolyl-2-benzoylpyridine thiosemicarbazone copper(II) complexes. researchgate.net

Table of Mentioned Compounds

In Vitro Biological Activities and Mechanistic Investigations of 1 Benzoyl 4 2 Tolyl Thiosemicarbazide Derivatives

Anticancer and Antiproliferative Activity Studies

Derivatives of benzoyl thiosemicarbazide (B42300) and related thiosemicarbazones have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Research highlights their potential as potent anticancer agents, often exhibiting efficacy at low micromolar or even nanomolar concentrations.

Cytotoxicity Evaluation Against Human Cancer Cell Lines (e.g., A549, HeLa, HL60)

Studies have consistently shown that thiosemicarbazone derivatives possess significant cytotoxic activity against various cancer cell lines, including lung carcinoma (A549) and leukemia (HL60). For instance, 2-benzoylpyridine-N(4)-tolyl thiosemicarbazones, which are structurally related to the target compound, proved to be highly cytotoxic against HL60 leukemia cells at nanomolar concentrations. nih.govresearchgate.net Similarly, other thiosemicarbazone analogs, such as N(4)-phenyl-2-benzoylpyridine thiosemicarbazone, exhibited potent activity against the A549 cell line with an IC₅₀ value of 0.04 µg/mL, a potency greater than the standard chemotherapeutic drug doxorubicin. nih.gov The cytotoxic effects are dose-dependent and have been observed across multiple cancer types, including liver, breast, and colorectal cancer cell lines. jksus.org

Compound/DerivativeCell LineIC₅₀ Value (µM)Reference
N(4)-phenyl-2-benzoylpyridine thiosemicarbazone 4A549 (Lung)~0.1 (converted from 0.04 µg/mL) nih.gov
2-Benzoylpyridine-N(4)-tolyl thiosemicarbazonesHL60 (Leukemia)Nanomolar range nih.govresearchgate.net
Binuclear Ni(II) complexes (81-84)A549 (Lung)4.97–6.44 nih.gov
Benzimidazole derivative (se-182)A549 (Lung)15.80 jksus.org
Benzimidazole derivative (se-182)HepG2 (Liver)15.58 jksus.org

Mechanisms of Action in Cellular Systems (e.g., Apoptosis Induction, Cell Cycle Arrest, Oxidative Stress Generation)

The anticancer effects of these compounds are often mediated through the induction of programmed cell death, or apoptosis. Studies on related heterocyclic derivatives have shown that they can trigger both the extrinsic and intrinsic apoptotic pathways. nih.gov This is evidenced by the increased activity of key executioner enzymes like caspase-8 and caspase-9. nih.gov Furthermore, some thiosemicarbazone metal complexes exert their cytotoxic effects by generating reactive oxygen species (ROS), which induces significant oxidative stress within cancer cells, leading to their demise. researchgate.net The inhibition of anti-apoptotic proteins, such as those from the Bcl-2 family, is another mechanism by which these compounds can promote cancer cell death. nih.gov

Molecular Target Identification and Interaction (e.g., Ribonucleotide Reductase Inhibition, Topoisomerase IV Inhibition, Tyrosinase Kinase Receptor Binding, DNA/Protein Binding)

Thiosemicarbazones are well-regarded for their ability to inhibit ribonucleotide reductase (RR), a crucial enzyme for DNA synthesis and repair, making it a primary target for their anticancer activity. nih.gov Beyond RR, these compounds have been shown to interact with other vital cellular machinery. For instance, certain 4-benzoyl-1-dichlorobenzoylthiosemicarbazides reduce cancer cell viability by inhibiting human DNA topoisomerase II. nih.gov Molecular docking studies have confirmed a strong interaction with the DNA-dependent subunit of this enzyme. nih.gov In the context of antimicrobial action, which can share mechanistic parallels, thiosemicarbazide derivatives have also been identified as inhibitors of the ATPase activity of bacterial topoisomerase IV. nih.gov Additionally, molecular docking analyses suggest that related triazole derivatives exhibit high binding potential to targets like c-kit tyrosine kinase and protein kinase B (Akt), both of which are critical in cellular signaling pathways that drive cancer cell proliferation. nih.gov

Role of Metal Complexation in Enhancing Anticancer Efficacy

The coordination of thiosemicarbazone ligands with metal ions such as palladium (Pd), copper (Cu), nickel (Ni), and platinum (Pt) often leads to a significant enhancement of their anticancer properties. researchgate.netnih.gov This increased efficacy is attributed to several factors, including improved lipophilicity, which facilitates cellular uptake. researchgate.net For example, binuclear Ni(II) complexes have shown significant cytotoxicity against the A549 cell line, with IC₅₀ values substantially lower than the standard drug cisplatin. nih.gov Similarly, various copper(II) complexes of thiosemicarbazones demonstrated higher cytotoxicity against lung cancer cells than the free ligands. nih.gov These metal complexes often exhibit different or enhanced mechanisms of action, such as targeting DNA and apoptosis-related proteins. nih.gov However, it is noteworthy that in some specific cases, such as with certain palladium(II) complexes of 2-benzoylpyridine-N(4)-tolyl thiosemicarbazones, the free ligand proved to be more cytotoxic against leukemia cell lines than its metal complex. nih.govresearchgate.net

Compound TypeMetal IonEffect on Anticancer ActivityTarget Cell LineReference
ThiosemicarbazoneCu(II)Enhanced cytotoxicity compared to ligandA549 (Lung) nih.gov
ThiosemicarbazoneNi(II)Significantly enhanced cytotoxicityA549 (Lung) nih.gov
2-Benzoylpyridine-N(4)-tolyl thiosemicarbazonePd(II)Decreased cytotoxicity compared to ligandHL60 (Leukemia) nih.govresearchgate.net
Benzaldehyde thiosemicarbazonePd(II), Pt(II)Complexes show high antiproliferative activityVarious researchgate.net

Antimicrobial Activity Studies

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

Thiosemicarbazide derivatives have emerged as a promising class of antimicrobial agents, exhibiting potent activity against clinically relevant bacteria, including the Gram-positive Staphylococcus aureus and the pathogen responsible for tuberculosis, Mycobacterium tuberculosis.

The antibacterial action against S. aureus, including methicillin-resistant strains (MRSA), is a recurring finding. Fluorobenzoylthiosemicarbazides, particularly those with trifluoromethyl substitutions, have shown the best antibacterial response, with Minimum Inhibitory Concentrations (MICs) ranging from 3.91 to 15.63 µg/mL. mdpi.com The position of substituents on the aryl ring significantly influences the antibacterial potency. mdpi.com Mechanistically, these compounds have been identified as inhibitors of bacterial type IIA topoisomerases. Specifically, derivatives like 4-benzoyl-1-(indol-2-oyl) thiosemicarbazide inhibit Staphylococcus aureus topoisomerase IV by targeting the ATPase activity of its ParE subunit. nih.gov

Furthermore, these compounds display significant potential as antitubercular agents. Imidazole-thiosemicarbazide derivatives have demonstrated concentration-dependent mycobactericidal activity against M. tuberculosis. nih.gov Other research has identified N-alkyl nitrobenzamides, which are structurally related, as having promising activity against M. tuberculosis H37Rv, with some derivatives showing an MIC of 16 ng/mL. mdpi.com These compounds are thought to act as inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. mdpi.com

Compound/DerivativeBacterial StrainMIC Value (µg/mL)Reference
Trifluoromethyl-substituted fluorobenzoylthiosemicarbazidesS. aureus (including MRSA)3.91–15.63 mdpi.com
4-Benzoyl-1-(indol-2-oyl) thiosemicarbazide (7)S. aureus (clinical strains)Potent activity reported nih.gov
N-Alkyl nitrobenzamides (Compound 12)M. tuberculosis H37Rv0.016 (converted from 16 ng/mL) mdpi.com
Imidazole-thiosemicarbazide derivative (ITD-13)M. tuberculosis≥31.25 (mycobactericidal concentration) nih.gov
N4-Benzoyl-N1-2,5-dihydroxybenzoylthiosemicarbazide (1)S. aureusPotent activity reported researchgate.net

Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger, Paecillomyces variotii)

Derivatives of thiosemicarbazide have been evaluated for their effectiveness against various pathogenic fungi. Studies on 4-arylthiosemicarbazides have shown activity against Candida species. For instance, certain isoquinoline (B145761) derivatives of 4-arylthiosemicarbazide demonstrated potent antifungal effects. nih.gov While specific data for 1-benzoyl-4-(2-tolyl)thiosemicarbazide is limited, the general class of thiosemicarbazones and their derivatives have shown significant antifungal properties. nih.gov Research on a strain of Bacillus amyloliquefaciens identified that its cell suspension and supernatant exhibited notable antifungal activity against a range of fungi, including Aspergillus niger and Candida albicans. plos.org

Some thiosemicarbazide derivatives have been reported to be effective against C. albicans at concentrations between 100–200 μg/mL. nih.gov However, the antifungal potency can be highly dependent on the specific substitutions on the thiosemicarbazide core. For example, replacing a thiadiazole scaffold with thiophene (B33073), pyrrole, or furan (B31954) rings resulted in a complete loss of antifungal potency in one study. nih.gov In contrast, another study on chitosan (B1678972) derivatives of benzoyl phenyl-thiosemicarbazone showed a significant inhibitory effect on several crop-threatening pathogenic fungi at concentrations of 50-500 μg mL(-1), with a maximum inhibitory index of 94.74%. nih.gov

Table 1: Antifungal Activity of Selected Thiosemicarbazide Derivatives

Compound Class Fungal Strain Activity/Concentration Reference
Isoquinoline Thiosemicarbazides Candida albicans Active (MIC range 100–200 μg/mL for some derivatives) nih.gov
Benzoyl Phenyl-thiosemicarbazone-chitosans Various pathogenic fungi Max. inhibitory index 94.74% (50-500 μg mL⁻¹) nih.gov

Antiparasitic Activity (e.g., Toxoplasma gondii proliferation inhibition)

The thiosemicarbazide scaffold has demonstrated significant promise as an agent against the parasite Toxoplasma gondii. A series of 1,4-disubstituted thiosemicarbazide derivatives have been shown to be potent inhibitors of T. gondii proliferation in vitro. nih.govresearchgate.net At concentrations that are non-toxic to host cells, these compounds displayed excellent anti-parasitic effects, indicating a high selectivity for the parasite. nih.govresearchgate.net

One study identified that among a series of 4-arylthiosemicarbazides, a derivative with a thiophene ring was the most potent anti-T. gondii agent, with an IC50 of 33.17 µg/mL, which was significantly more potent than the standard drug sulfadiazine (B1682646) (IC50 > 500 µg/mL). nih.gov The parent compound of a series of novel bisphenol Z (BPZ) derivatives, which share structural similarities, also showed inhibitory activity against parasite growth. mdpi.com The isopropyl-BPZ derivative, in particular, demonstrated tremendous inhibition of parasite replication. mdpi.com These findings suggest that the core structure is a viable starting point for developing new antiparasitic agents. mdpi.commdpi.com

Postulated Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Metal Ion Chelation)

The antimicrobial action of thiosemicarbazide derivatives is believed to stem from several mechanisms. One of the most studied is enzyme inhibition. Molecular docking studies have suggested that 4-arylthiosemicarbazides may target essential fungal enzymes. nih.gov Among the potential targets identified through in silico analysis is N-myristoyltransferase (NMT), with certain isoquinoline-thiosemicarbazides showing a more favorable affinity for this enzyme than its native ligand. nih.gov

Another proposed mechanism, particularly in the context of antiparasitic activity against T. gondii, involves the disruption of mitochondrial function. mdpi.com Treatment of parasites with these compounds led to decreases in fluorescent signaling from mitochondrial trackers and disruption of mitochondrial morphology, indicating that parasite replication may be inhibited by interfering with mitochondrial processes. mdpi.com The ability of the thiosemicarbazide scaffold to chelate metal ions is also a well-known property that could contribute to its biological activity by depriving essential enzymes of their necessary metallic cofactors.

Antioxidant Activity Investigations (e.g., Free Radical Scavenging Assays)

Thiosemicarbazide derivatives have been a subject of interest for their antioxidant properties. Various assays have been employed to evaluate their capacity to scavenge free radicals. nih.gov In studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, several thiosemicarbazide derivatives demonstrated potent radical scavenging activity, with some compounds showing higher efficacy than the standard antioxidant, gallic acid. nih.gov

For example, a new series of thiosemicarbazides derived from 2-(ethylsulfanyl)benzohydrazide were screened for antioxidant activity. nih.gov Compounds 2 and 3 in this series showed superior DPPH radical scavenging with IC50 values of 1.08 and 0.22 µg/mL, respectively, compared to gallic acid's IC50 of 1.2 µg/mL. nih.gov The ferric reducing antioxidant power (FRAP) assay also confirmed the antioxidant potential of these compounds, with one derivative showing a reducing power more than double that of ascorbic acid. nih.gov Generally, the uncyclized thiosemicarbazide derivatives exhibited better antioxidant activity than their cyclized 1,2,4-triazole (B32235) counterparts. nih.gov

Table 2: Antioxidant Activity of Selected Thiosemicarbazide Derivatives

Compound/Assay Result (IC50 or equivalent) Standard Reference
Thiosemicarbazide derivative 2 (DPPH) 1.08 µg/mL Gallic Acid (1.2 µg/mL) nih.gov
Thiosemicarbazide derivative 3 (DPPH) 0.22 µg/mL Gallic Acid (1.2 µg/mL) nih.gov
Thiosemicarbazide derivative 3 (FRAP) 3054 µM/100 g Ascorbic Acid (1207 µM/100 g) nih.gov

Structure-Activity Relationship (SAR) Analysis for Biological Potency

The biological potency of this compound derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) analyses have been conducted to understand the influence of different substituents and their positions on the molecule's activity profile. nih.govpjps.pk

Influence of Substituent Nature and Position on Activity Profiles

The nature and position of substituents on the aryl rings of the thiosemicarbazide scaffold play a critical role in determining biological activity. For antifungal activity, isoquinoline derivatives with an ortho-methoxy or ortho-methyl group on the phenyl ring were found to be the most potent agents. nih.gov In contrast, substitutions with halogen atoms at the ortho and/or para positions led to reduced or no activity. nih.gov

In the context of antioxidant activity, hydroxylated analogs of benzophenone (B1666685) thiosemicarbazones were found to be active in antiglycation assays, while non-hydroxylated versions were inactive. pjps.pk This suggests that the presence and position of hydroxyl groups are crucial for this particular activity. For antiparasitic action against T. gondii, the presence of a five-membered heterocyclic moiety at the N1 position and an aryl group at the N4 position of the thiosemicarbazide core are considered key for potent activity. mdpi.com DFT calculations suggest that the inhibitory activity is connected with the electronic structure of the molecule. nih.govresearchgate.net

Impact of Structural Modifications on Selectivity

Structural modifications not only influence the potency but also the selectivity of these compounds. For antiparasitic applications, achieving high selectivity for the parasite over host cells is paramount. Studies on 1,4-disubstituted thiosemicarbazides showed that these compounds could exhibit excellent anti-T. gondii effects at non-toxic concentrations for the host cells, indicating a high selectivity index. nih.govresearchgate.net The specific combination of a 5-membered heteroaryl ring at the N1 position and an aryl substituent at the N4 position was crucial for this selective activity against T. gondii. nih.govmdpi.com The replacement of one aromatic scaffold with another, such as substituting a thiophene ring with a furan or thiadiazole moiety, was found to substantially decrease bioactivity against the parasite, highlighting the structural sensitivity of the target interaction. nih.gov

Computational and Theoretical Studies on 1 Benzoyl 4 2 Tolyl Thiosemicarbazide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It provides valuable insights into molecular geometry, stability, and reactivity.

Thiosemicarbazide (B42300) derivatives are known to exist in different tautomeric forms, primarily the thione-thiol tautomerism. The thione form contains a carbon-sulfur double bond (C=S), while the thiol form features a carbon-sulfur single bond and a sulfur-hydrogen bond (C-SH). The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical behavior and its interactions with biological targets.

Quantum-chemical calculations on similar pyridine carbonyl thiosemicarbazide derivatives have shown that the thione tautomer is generally the most stable form. scispace.comresearchgate.net These studies, employing the B3LYP DFT method with the 6–311 ++ G(3df, 3pd) basis set, have demonstrated that the tautomer containing both a carbonyl (C=O) and a thione (C=S) group is energetically favored in both the gas phase and in solvents like DMSO. scispace.comresearchgate.net This preference for the thione form is consistent with experimental data from NMR and IR spectroscopy, as well as X-ray crystallography. scispace.comresearchgate.net

For 1-Benzoyl-4-(2-tolyl)thiosemicarbazide, it is highly probable that the thione form is also the most stable tautomer under normal conditions. The energetic preference for the thione form is a common feature among thiosemicarbazide derivatives.

A study on a nickel(II) complex of a thiosemicarbazone derivative indicated a tautomeric shift from the thione to the thiol form upon coordination with the metal ion. nih.gov This was evidenced by the shortening of the C-N bond and lengthening of the C=S bond in the complex compared to the free ligand. nih.gov This suggests that while the thione form is more stable for the free ligand, interactions with other molecules or ions can favor the thiol tautomer.

Table 1: Predicted Tautomeric Forms of this compound

Tautomeric Form Key Functional Groups Predicted Relative Stability
Thione C=O, C=S Most Stable

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

In studies of various thiosemicarbazone derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels. For a Ni(II) complex with a thiosemicarbazone derivative, the electrophilicity index was found to be high, indicating that the complex is a strong electrophile. nih.gov

The electrostatic potential map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and sulfur atoms of the benzoyl and thiosemicarbazide moieties, respectively, are expected to be the most electron-rich regions, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the N-H groups would be electron-poor and act as sites for nucleophilic interaction.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a biological target, such as an enzyme or a DNA molecule.

Molecular docking studies on various thiosemicarbazide and thiosemicarbazone derivatives have demonstrated their potential to bind to a range of biological targets. For instance, docking analyses have been performed to investigate the interaction of these compounds with proteins like plasma retinol-binding protein 4 (RBP4) and enzymes involved in diseases. nih.gov

In a study of N-tosyl-indole hybrid thiosemicarbazones, molecular docking was used to evaluate their binding mode as tyrosinase inhibitors. nih.gov The binding energies from such studies provide an estimate of the affinity of the ligand for the target protein. For a series of quinazolin-2,4-dione analogues, docking studies against the main protease (Mpro) of SARS-CoV-2 revealed binding energies in the range of -7.9 to -9.6 kcal/mol. ekb.eg

Given the structural features of this compound, it is plausible that it could exhibit significant binding affinity for various biological macromolecules. The benzoyl and tolyl groups can participate in hydrophobic and aromatic stacking interactions, while the thiosemicarbazide core provides hydrogen bond donors and acceptors.

The key to understanding the biological activity of a compound lies in identifying the specific interactions it forms with its target. Molecular docking simulations can pinpoint these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, in the docking study of a Ni(II) thiosemicarbazone complex with RBP4, the complex was found to bind to tyrosine and aspartate residues in the active site via intermolecular hydrogen bonds involving the N-H groups. nih.gov Similarly, docking of thiosemicarbazide-based piperazine derivatives with the DNA gyrase enzyme showed hydrogen bond interactions with arginine residues. ijprajournal.com

For this compound, the N-H protons of the thiosemicarbazide backbone are likely to act as hydrogen bond donors, while the carbonyl oxygen and the thione sulfur can act as hydrogen bond acceptors. The aromatic rings of the benzoyl and tolyl moieties can engage in π-π stacking and hydrophobic interactions with corresponding residues in a protein's binding pocket.

Table 2: Predicted Key Interactions of this compound with Biological Targets

Type of Interaction Potential Interacting Groups on the Ligand
Hydrogen Bonding N-H groups (donors), C=O group (acceptor), C=S group (acceptor)
Hydrophobic Interactions Benzoyl ring, Tolyl ring

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of ligand-target interactions than static docking models. MD simulations can reveal the stability of a ligand in a binding pocket and the conformational changes that may occur upon binding.

MD simulations have been employed to study the interaction of thiosemicarbazone derivatives with lipid membranes and proteins. nih.govnih.govresearchgate.net A study on N-acridine thiosemicarbazones used MD simulations to investigate their localization and movement within a lipid bilayer, which is crucial for their mechanism of action. nih.gov In another study, MD simulations of an N-tosyl-indole hybrid thiosemicarbazone complexed with tyrosinase were performed to analyze the stability of the protein-inhibitor complex. nih.govresearchgate.net

For this compound, MD simulations could be used to assess the stability of its binding mode within a target protein's active site. Such simulations would allow for the observation of the flexibility of the ligand and the protein, providing a more accurate representation of the binding event and the conformational stability of the resulting complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

While specific Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling studies exclusively focused on this compound are not extensively documented in publicly available research, the broader class of thiosemicarbazide and thiosemicarbazone derivatives has been the subject of numerous computational investigations. These studies provide a valuable framework for understanding the structural features that govern the biological activities of these compounds, which can be extrapolated to understand the potential behavior of this compound.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of novel compounds and guide the design of more potent analogues. In the context of thiosemicarbazide derivatives, QSAR studies have been instrumental in elucidating the physicochemical properties that influence their antimicrobial and anticancer activities.

For instance, a study on a series of quinolinone-based thiosemicarbazones evaluated for their activity against Mycobacterium tuberculosis developed a QSAR model highlighting the importance of van der Waals volume, electron density, and electronegativity in determining the antitubercular efficacy mdpi.com. The statistical robustness of such models is often validated through various internal and external validation techniques, yielding high correlation coefficients (R²) and cross-validated correlation coefficients (q²), which indicate a strong predictive capacity mdpi.comubbcluj.ro.

A hypothetical QSAR study on a series of benzoylthiosemicarbazide derivatives might involve the calculation of various molecular descriptors, as illustrated in the interactive table below. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Interactive Data Table: Examples of Molecular Descriptors in QSAR Studies

Descriptor TypeDescriptorDescriptionPotential Influence on Activity
Electronic Dipole MomentA measure of the overall polarity of the molecule.Can influence interactions with polar residues in a biological target.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Important for charge-transfer interactions.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Crucial for understanding reactivity and interaction with biological nucleophiles.
Steric Molecular WeightThe sum of the atomic weights of all atoms in a molecule.Can affect solubility, diffusion, and fit within a binding pocket.
Molar RefractivityA measure of the total polarizability of a molecule.Relates to the volume of the molecule and van der Waals forces.
van der Waals VolumeThe volume occupied by a molecule.Directly impacts the steric fit with a receptor site.
Hydrophobic LogPThe logarithm of the partition coefficient between octanol and water.A key indicator of a molecule's hydrophobicity, which affects membrane permeability and binding to hydrophobic pockets.

Pharmacophore modeling, another vital computational tool, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups.

For thiosemicarbazone analogues, pharmacophore models have been developed to understand their anticancer properties. One such study generated a six-point pharmacophore model for a series of cytotoxic quinolines, which included three hydrogen bond acceptors and three aromatic ring features nih.gov. This model provides a 3D map of the crucial interaction points required for their activity, likely at a biological target such as tubulin nih.gov.

In the case of this compound, a hypothetical pharmacophore model could be constructed based on its structural components. The interactive table below outlines the potential pharmacophoric features of this molecule.

Interactive Data Table: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Moiety in the MoleculePotential Role in Biological Activity
Hydrogen Bond Acceptor The oxygen atom of the benzoyl group's carbonyl.Can form hydrogen bonds with amino acid residues in a receptor.
Hydrogen Bond Donor The N-H groups of the thiosemicarbazide backbone.Can act as hydrogen bond donors in interactions with biological targets.
Aromatic Ring The benzoyl group's phenyl ring.Can engage in π-π stacking or hydrophobic interactions.
Aromatic Ring The 2-tolyl group's phenyl ring.May contribute to hydrophobic interactions and steric hindrance, influencing binding selectivity.
Hydrophobic Feature The sulfur atom of the thiocarbonyl group.Can participate in hydrophobic or other non-covalent interactions.

By combining the insights from QSAR and pharmacophore modeling of structurally related compounds, researchers can develop hypotheses about the structure-activity relationships of this compound. These computational approaches are invaluable for rational drug design, enabling the prioritization of synthetic efforts towards molecules with enhanced potency and selectivity.

Emerging Research Directions and Potential Non Biological Applications

Catalytic Applications of Metal Complexes of 1-Benzoyl-4-(2-tolyl)thiosemicarbazide

While specific catalytic applications of metal complexes derived from this compound are not yet extensively documented in the literature, the broader family of thiosemicarbazone and their metal complexes are recognized for their significant catalytic potential. nih.govnih.gov Transition metals, when complexed with ligands like thiosemicarbazides, often exhibit enhanced catalytic activity due to the ligand's ability to stabilize the metal center and influence its electronic properties. nih.gov

The coordination of this compound with transition metals such as palladium(II), nickel(II), copper(II), and cobalt(II) can be expected to yield stable complexes. nih.govnih.gov These complexes have the potential to act as catalysts in a variety of organic transformations. For instance, palladium(II) complexes of structurally similar N(4)-tolyl thiosemicarbazones derived from 2-benzoylpyridine (B47108) have been synthesized and studied, highlighting the feasibility of forming such complexes. researchgate.net

The catalytic activity of thiosemicarbazone-metal complexes is diverse. Nickel complexes of certain thiosemicarbazones have been investigated for their role in catalytic hydrogen production, demonstrating the potential of these compounds in energy-related research. rsc.org The proposed mechanisms often involve the ligand framework in proton-coupled electron transfer processes. rsc.org Given the structural similarities, it is plausible that nickel complexes of this compound could exhibit comparable catalytic properties.

Table 1: Potential Catalytic Applications of Metal Complexes

Catalyst Type Potential Reaction Relevant Findings
Palladium(II) Complexes Cross-coupling reactions (e.g., Suzuki, Heck) Palladium complexes with nitrogen and sulfur-containing ligands are widely used in C-C bond formation reactions. researchgate.net
Nickel(II) Complexes Hydrogen evolution reactions, Reduction of organic substrates Thiosemicarbazone nickel complexes have been shown to be active catalysts for H2 production. rsc.org
Copper(II) Complexes Oxidation reactions, Aza-Henry reactions Copper complexes of thiosemicarbazones are known to catalyze various oxidation and C-N bond formation reactions.

The design of the ligand is crucial in tuning the catalytic activity of the metal center. The steric and electronic effects of the 2-tolyl group and the benzoyl moiety in this compound could be systematically modified to optimize the performance of its metal complexes in specific catalytic transformations.

Role as Precursors in Heterocyclic Synthesis (e.g., Thiadiazoles, Triazoles)

Thiosemicarbazides are well-established and versatile intermediates for the synthesis of a wide array of heterocyclic compounds, particularly those containing nitrogen and sulfur atoms. researchgate.net this compound is an ideal precursor for the synthesis of substituted 1,3,4-thiadiazoles and 1,2,4-triazoles.

Synthesis of 1,3,4-Thiadiazoles:

The cyclization of 1-acylthiosemicarbazides is a common and effective method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. This transformation can typically be achieved by treatment with a dehydrating agent, such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid. jocpr.comekb.eg In the case of this compound, intramolecular cyclodehydration would lead to the formation of 5-phenyl-2-(2-tolylamino)-1,3,4-thiadiazole.

The general reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from the thioamide sulfur atom and subsequent dehydration to yield the stable aromatic thiadiazole ring. The reaction of benzoic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent is a known route to 5-phenyl-1,3,4-thiadiazol-2-amine, illustrating the fundamental transformation. jocpr.compnrjournal.com

Synthesis of 1,2,4-Triazoles:

Similarly, this compound can be cyclized to form 1,2,4-triazole (B32235) derivatives. This cyclization is typically carried out under basic conditions, for example, by refluxing in an aqueous solution of sodium hydroxide (B78521) or sodium carbonate. dergipark.org.trresearchgate.net The reaction proceeds via an intramolecular nucleophilic attack of the N4 nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form the triazole ring. This process would convert this compound into 4-(2-tolyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. The resulting triazole-thiol can exist in equilibrium with its thione tautomer. nih.gov

These heterocyclic derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. researchgate.netekb.eg

Table 2: Heterocyclic Synthesis from this compound

Target Heterocycle Reagents and Conditions Expected Product
1,3,4-Thiadiazole (B1197879) Concentrated H₂SO₄ or POCl₃, Heat 5-phenyl-2-(2-tolylamino)-1,3,4-thiadiazole

Biosensor Development and Chelation-Based Analytical Applications

The development of selective and sensitive analytical methods for the detection of various analytes is a cornerstone of modern chemistry. The structural framework of this compound, featuring both a soft sulfur donor and hard nitrogen and oxygen donors, makes it an excellent candidate for chelation-based applications, including the development of chemical sensors. nih.gov

The thiosemicarbazide moiety is known to be a strong chelator for a variety of metal ions. Upon deprotonation, the ligand can coordinate to a metal center through the sulfur and a nitrogen atom, forming a stable five-membered chelate ring. nih.gov This chelation event can lead to significant changes in the electronic and photophysical properties of the molecule, such as a change in color (colorimetric sensor) or the appearance or quenching of fluorescence (fluorescent sensor).

While direct applications of this compound in biosensing are yet to be reported, the principles of sensor design using similar functional groups are well-established. For example, fluorescent probes for the detection of specific species can be designed based on the chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) mechanisms.

Furthermore, the thiol group present in the triazole-thiol derivative, which can be synthesized from this compound, opens up another avenue for biosensor development. Thiol-containing molecules can be used for the specific detection of analytes through mechanisms like thiol-ene click chemistry. nih.gov For instance, a non-emissive molecule can be designed to become highly fluorescent upon reaction with a thiol-containing analyte. nih.gov This "turn-on" fluorescence response allows for highly sensitive detection.

Table 3: Potential Analytical Applications

Application Area Principle Potential Target Analytes
Colorimetric Sensors Metal ion chelation leading to a visible color change. Transition metal ions (e.g., Cu²⁺, Ni²⁺, Hg²⁺)
Fluorescent Sensors Chelation-induced changes in fluorescence intensity (turn-on/turn-off). Metal ions, certain anions

The versatility of this compound as a precursor and a chelating agent underscores its potential in the development of novel analytical tools and functional materials, marking it as a compound of continuing research interest.

Conclusion and Future Perspectives in the Research of 1 Benzoyl 4 2 Tolyl Thiosemicarbazide

Summary of Key Findings and Contributions to Chemical and Biological Sciences

Research into 1-Benzoyl-4-(2-tolyl)thiosemicarbazide and its structural relatives has provided valuable insights into their chemical properties and biological activities. The synthesis of such compounds is typically achieved through the reaction of a substituted benzoyl chloride with thiosemicarbazide (B42300), followed by reaction with an appropriate isothiocyanate, in this case, 2-tolyl isothiocyanate. mdpi.comchemmethod.com Spectroscopic characterization methods, including 1H-NMR, 13C-NMR, and FTIR, have been crucial in confirming the molecular structures of these derivatives. mdpi.comchemmethod.com

The primary contribution of this class of compounds lies in their broad spectrum of biological activities. Thiosemicarbazides and their corresponding thiosemicarbazones have demonstrated significant potential as:

Anticancer Agents: Numerous studies have highlighted the cytotoxic effects of thiosemicarbazone derivatives against various cancer cell lines, including human cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and leukemia (MOLT-3). nih.govmdpi.commdpi.comijper.org The mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. nih.gov The presence of an N(4)-substituent, such as the tolyl group, has been shown to enhance cytotoxic activity. nih.gov

Antimicrobial Agents: Derivatives of thiosemicarbazide have exhibited notable antibacterial and antifungal properties. mdpi.comresearchgate.net Molecular docking studies suggest that their antibacterial action may involve the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication. mdpi.com

Antimalarial Agents: Certain 2-benzoylpyridine (B47108) thiosemicarbazones, which share a structural resemblance to this compound, have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov

The versatility of the thiosemicarbazide scaffold allows for structural modifications to fine-tune the biological activity, a key finding that underscores its importance in medicinal chemistry. mdpi.com

Identification of Remaining Challenges and Knowledge Gaps

Despite the promising findings, the development of this compound and related compounds for therapeutic applications faces several hurdles:

Specificity and Toxicity: A significant challenge is achieving high specificity towards target enzymes or cells while minimizing toxicity to healthy host cells. While some derivatives have shown selective cytotoxicity against cancer cells, a thorough understanding of their off-target effects is often lacking. mdpi.com

Lipophilicity and Bioavailability: The lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical determinant of its pharmacokinetic profile. While increased lipophilicity can enhance cell membrane penetration, it can also lead to poor aqueous solubility and unfavorable distribution in the body. mdpi.com The optimal balance for this compound remains to be precisely determined.

Drug Resistance: As with many antimicrobial and anticancer agents, the potential for pathogens and cancer cells to develop resistance to thiosemicarbazide-based drugs is a significant concern. The mechanisms of resistance need to be thoroughly investigated to devise strategies to overcome them.

In Vivo Efficacy and Safety: The majority of studies on analogous compounds have been conducted in vitro. A substantial knowledge gap exists regarding the in vivo efficacy, metabolism, and long-term safety of this compound.

Future Research Avenues and Potential for Novel Therapeutic or Material Development

The existing body of research provides a solid foundation for future investigations into this compound, with several promising avenues for exploration:

Development of Metal Complexes: The formation of metal complexes with thiosemicarbazones is a well-established strategy to enhance their biological activity. researchgate.net Future research should focus on synthesizing and characterizing metal complexes of this compound with transition metals such as copper, palladium, and platinum to explore their potential as enhanced therapeutic agents. researchgate.netresearchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships by synthesizing a library of derivatives with varied substituents on both the benzoyl and tolyl rings is warranted. mdpi.com This would provide deeper insights into the key structural features required for optimal activity and selectivity.

Advanced In Vitro and In Vivo Models: To bridge the gap between laboratory findings and clinical potential, future studies should employ more sophisticated models, including 3D cell cultures and animal models of disease, to evaluate the efficacy and safety of this compound and its derivatives.

Exploration of Novel Applications: Beyond the established anticancer and antimicrobial activities, the unique chemical properties of this compound could be harnessed for other applications. Its ability to chelate metals suggests potential use in sensor technology or as a catalyst. Further research could also explore its utility in the development of novel materials with specific optical or electronic properties.

Q & A

Q. What are the standard synthetic routes for 1-Benzoyl-4-(2-tolyl)thiosemicarbazide?

Methodological Answer: The compound is synthesized via condensation of 2-tolyl isothiocyanate with benzoyl hydrazide derivatives. A typical procedure involves refluxing equimolar amounts of the hydrazide and isothiocyanate in ethanol for 2–7 hours, followed by crystallization from ethanol or aqueous ethanol (60–70% yield). For example, analogous thiosemicarbazides were prepared by heating 2-(benzoylamino)butyric acid hydrazide with isothiocyanates in ethanol . Purification often involves recrystallization or slow evaporation of ethanol solutions to obtain single crystals for structural validation .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization employs:

  • Mass spectrometry (MS): Key fragments include m/z 208.0785 (C11H14NOS) and 77.0395 (C6H5), consistent with benzoyl and tolyl groups .
  • X-ray crystallography: Used to confirm molecular geometry and hydrogen-bonding patterns, as demonstrated for structurally related thiosemicarbazides .
  • NMR spectroscopy: Proton environments (e.g., NH, aromatic protons) are resolved in DMSO-d6 or CDCl3.

Q. What biological activities have been preliminarily reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally similar thiosemicarbazides exhibit:

  • Antitumor activity: Tested via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial properties: Screened using agar diffusion methods against E. coli, S. aureus, and C. albicans .
  • Antiparasitic potential: Evaluated in vitro against Plasmodium falciparum or Leishmania spp. .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Contradictions often arise from variations in:

  • Assay conditions: Standardize parameters (e.g., pH, incubation time, solvent/DMSO concentration).
  • Compound purity: Validate via HPLC (>95% purity) and elemental analysis.
  • Structural analogs: Compare activity trends with derivatives (e.g., 4-methyl or 4-nitrophenyl substitutions) to identify pharmacophores .
  • Mechanistic studies: Use fluorescence-based assays to assess DNA binding or enzyme inhibition (e.g., topoisomerase II) .

Q. What strategies optimize synthetic yield and purity for large-scale research applications?

Methodological Answer:

  • Factorial design: Vary parameters like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and reaction time (2–12 hours) to identify optimal conditions .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates. Recrystallization from ethanol/water mixtures improves final product purity .
  • Kinetic studies: Monitor reaction progress via TLC or in situ IR to minimize side products (e.g., hydrazine byproducts) .

Q. How can computational methods elucidate the compound’s electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with spectroscopic data (e.g., NMR chemical shifts) .
  • Molecular docking: Simulate interactions with biological targets (e.g., DNA minor groove or enzyme active sites) to rationalize observed antitumor activity .

Q. What experimental approaches validate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog synthesis: Prepare derivatives with substituent variations (e.g., 4-chloro, 4-methoxy, or heteroaryl groups) and compare bioactivities .
  • Crystallographic analysis: Correlate hydrogen-bonding networks (e.g., N–H···S or N–H···O interactions) with solubility and membrane permeability .
  • Spectroscopic titration: Study metal-binding properties (e.g., with Cu²⁺ or Fe³⁺) using UV-Vis or EPR to explore chelation-dependent mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.